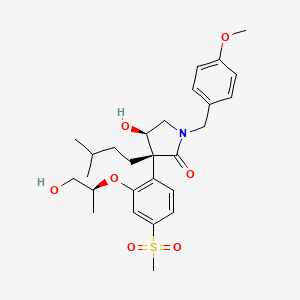
HIV-1 protease-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 protease-IN-3 is a compound designed to inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the human immunodeficiency virus type 1 (HIV-1). HIV-1 protease is responsible for cleaving the viral polyprotein precursor into functional proteins, which are essential for the assembly of infectious viral particles. Inhibiting this enzyme disrupts the viral life cycle, making HIV-1 protease inhibitors a key component in antiretroviral therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 protease-IN-3 involves several steps, including the formation of key intermediates and the final coupling reactions. Common reagents and conditions used in these reactions include:
i-Butylamine in acetonitrile: at 80°C for 6 hours.
Aryl sulfonyl chloride, diisopropylethylamine, and dimethylaminopyridine in tetrahydrofuran: at 0°C to room temperature for 3-5 hours.
Dichloromethane and trifluoroacetic acid: (1:1) at 0°C to room temperature for 3 hours.
Hydrogen gas at 50 psi with 10% palladium on carbon in methanol: at room temperature for 2 hours.
EDC hydrochloride, hydroxybenzotriazole, and dimethylaminopyridine in anhydrous dimethylformamide: under argon at 0°C to room temperature for 3 hours.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired purity and quality.
化学反应分析
Types of Reactions
HIV-1 protease-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the substituents introduced.
科学研究应用
HIV-1 protease-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on viral replication and protein processing.
Medicine: Investigated as a potential therapeutic agent for the treatment of HIV/AIDS.
Industry: Utilized in the development of new antiretroviral drugs and diagnostic tools
作用机制
HIV-1 protease-IN-3 exerts its effects by binding to the active site of HIV-1 protease, thereby preventing the enzyme from cleaving the viral polyprotein precursor. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets involved include the active site residues of HIV-1 protease, such as aspartic acid residues, which are crucial for the enzyme’s catalytic activity .
相似化合物的比较
HIV-1 protease-IN-3 can be compared with other HIV-1 protease inhibitors, such as:
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
This compound is unique in its specific binding affinity and inhibitory potency against HIV-1 protease, making it a valuable addition to the arsenal of antiretroviral agents .
属性
分子式 |
C27H37NO7S |
|---|---|
分子量 |
519.7 g/mol |
IUPAC 名称 |
(3R,4R)-4-hydroxy-3-[2-[(2S)-1-hydroxypropan-2-yl]oxy-4-methylsulfonylphenyl]-1-[(4-methoxyphenyl)methyl]-3-(3-methylbutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H37NO7S/c1-18(2)12-13-27(23-11-10-22(36(5,32)33)14-24(23)35-19(3)17-29)25(30)16-28(26(27)31)15-20-6-8-21(34-4)9-7-20/h6-11,14,18-19,25,29-30H,12-13,15-17H2,1-5H3/t19-,25-,27+/m0/s1 |
InChI 键 |
QQVYMLIPGZJSRF-YDOVEJIGSA-N |
手性 SMILES |
C[C@@H](CO)OC1=C(C=CC(=C1)S(=O)(=O)C)[C@@]2([C@H](CN(C2=O)CC3=CC=C(C=C3)OC)O)CCC(C)C |
规范 SMILES |
CC(C)CCC1(C(CN(C1=O)CC2=CC=C(C=C2)OC)O)C3=C(C=C(C=C3)S(=O)(=O)C)OC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


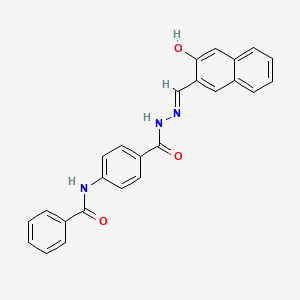
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)


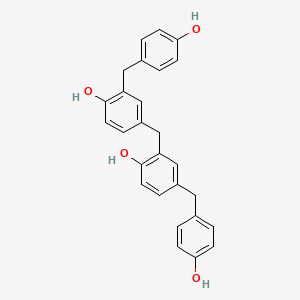
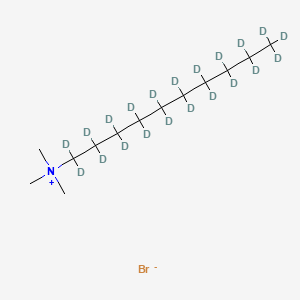



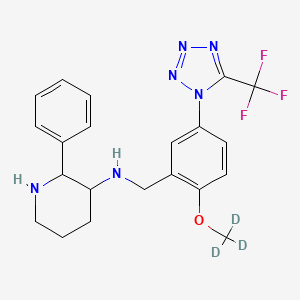
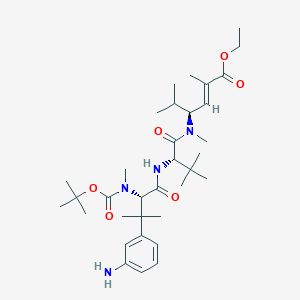
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)


